molecular formula C17H19ClN2O6S2 B4192835 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide

3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide

Cat. No. B4192835
M. Wt: 446.9 g/mol
InChI Key: CPENAKQDABVEJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide, also known as CHIR-99021, is a small molecule inhibitor that has been widely used in scientific research. This compound has shown great potential in various fields, including stem cell research, cancer research, and neurobiology.

Mechanism of Action

3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is a selective inhibitor of glycogen synthase kinase 3 beta (GSK-3β). GSK-3β is a serine/threonine kinase that plays a key role in various cellular processes, including glycogen metabolism, cell proliferation, apoptosis, and differentiation. By inhibiting GSK-3β, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide promotes the activation of the Wnt signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been shown to have various biochemical and physiological effects. It promotes the self-renewal and pluripotency of stem cells, inhibits the growth of cancer cells, and enhances the survival and function of neurons. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been shown to modulate various signaling pathways, including the Wnt, Hedgehog, and Notch pathways.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is its specificity for GSK-3β. This allows for the precise modulation of the Wnt signaling pathway without affecting other signaling pathways. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is relatively stable and can be easily synthesized.
One of the limitations of 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide is its potential toxicity. It has been shown to induce apoptosis in some cell types and to cause liver damage in animal models. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide can be expensive and may not be readily available in some laboratories.

Future Directions

There are many potential future directions for the use of 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide in scientific research. One area of interest is the development of new stem cell therapies for various diseases, including neurodegenerative diseases and heart disease. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide could be used in combination with other drugs to enhance their efficacy in cancer treatment. Furthermore, the development of new GSK-3β inhibitors with improved specificity and reduced toxicity could lead to the discovery of new therapeutic targets and treatments.

Scientific Research Applications

3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been widely used in scientific research, particularly in stem cell research. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells and induced pluripotent stem cells. Additionally, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been used to generate various types of cells, including neural progenitor cells, cardiomyocytes, and hepatocytes.
In cancer research, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been shown to inhibit the growth of various cancer cell lines, including colon, breast, and pancreatic cancer cells. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
In neurobiology, 3-chloro-4-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]benzenesulfonamide has been used to study the development and function of the nervous system. It has been shown to promote the differentiation of neural stem cells into neurons and glial cells and to enhance the survival and function of neurons.

properties

IUPAC Name

3-chloro-4-methoxy-N-(4-morpholin-4-ylsulfonylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O6S2/c1-25-17-7-6-15(12-16(17)18)27(21,22)19-13-2-4-14(5-3-13)28(23,24)20-8-10-26-11-9-20/h2-7,12,19H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPENAKQDABVEJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-4-methoxy-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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